molecular formula C12H12ClN3O2 B5778115 N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide

Cat. No. B5778115
M. Wt: 265.69 g/mol
InChI Key: GFEXXIZZMCJYMB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide, also known as CMMP, is a pyrazole-based compound that has been the subject of extensive scientific research. This compound has been found to have a wide range of potential applications in the fields of medicine and biotechnology, and its unique chemical structure has made it an attractive target for drug development and other research endeavors.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of several key enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the progression of cancer.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to have anti-inflammatory and analgesic effects. Studies have also shown that N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide can improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is its unique chemical structure, which makes it an attractive target for drug development and other research endeavors. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain laboratory settings.

Future Directions

There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide. One area of interest is the development of new cancer therapies based on N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide and other pyrazole-based compounds. Other potential areas of research include the development of new anti-inflammatory and analgesic agents, as well as the investigation of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide's potential as a treatment for diabetes and other metabolic disorders. Overall, the unique properties of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide make it a promising target for future scientific research.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is a complex process that involves several steps. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 4-methyl-1H-pyrazole-1-carboxamide in the presence of a base such as triethylamine to form the final product, N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. One of the most promising applications of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is as a potential anticancer agent. Studies have shown that N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-methylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-8-6-14-16(7-8)12(17)15-10-5-9(13)3-4-11(10)18-2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEXXIZZMCJYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide

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